Cervinomycin A1

Description

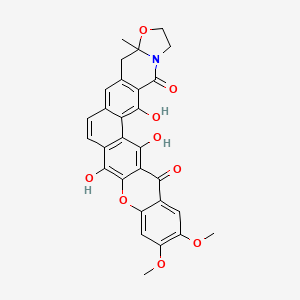

Structure

2D Structure

3D Structure

Properties

CAS No. |

82658-23-9 |

|---|---|

Molecular Formula |

C29H23NO9 |

Molecular Weight |

529.5 g/mol |

IUPAC Name |

3,18,29-trihydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,18,21,23,25,28-decaene-5,27-dione |

InChI |

InChI=1S/C29H23NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,32-34H,6-7,11H2,1-3H3 |

InChI Key |

HKGLETKFBVSBOX-UHFFFAOYSA-N |

SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=C6C(=C5O)OC7=CC(=C(C=C7C6=O)OC)OC)O)O)C(=O)N1CCO2 |

Canonical SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=C6C(=C5O)OC7=CC(=C(C=C7C6=O)OC)OC)O)O)C(=O)N1CCO2 |

Synonyms |

cervinomycin A1 |

Origin of Product |

United States |

Foundational & Exploratory

Cervinomycin A1: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A1 is a potent polycyclic xanthone antibiotic with significant activity against anaerobic bacteria and mycoplasmas.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, origin, and proposed biosynthetic pathway of this compound. It includes detailed experimental protocols for its production and isolation, quantitative data on its biological activity, and a putative biosynthetic pathway constructed from current scientific understanding of polycyclic xanthone biosynthesis. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.

Discovery and Origin

Table 1: Physicochemical Properties of this compound

| Property | Description | Reference |

| Appearance | Yellow powder | [2] |

| Molecular Formula | C29H23NO9 | [2][5] |

| Molecular Weight | 529.51 | [2] |

| Solubility | Soluble in DMSO, MeOH, CHCl3, benzene. Insoluble in H2O, hexane. | [2] |

Biological Activity

This compound exhibits strong inhibitory activity against a range of anaerobic bacteria and is also effective against mycoplasmas.[1][2][5] The minimum inhibitory concentrations (MICs) for this compound against various microorganisms are summarized in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Test Organism | MIC (µg/ml) | Reference |

| Clostridium perfringens ATCC 13124 | 0.05 | [2] |

| Eubacterium limosum ATCC 8468 | 0.1 | [2] |

| Peptococcus prevotii ATCC 9321 | 0.2 | [2] |

| Bacteroides fragilis ATCC 23745 | 0.78 | [2] |

| Mycoplasma gallisepticum S-6 | 1.56 | [2] |

| Acholeplasma laidlawii PG8 | 1.56 | [2] |

| Staphylococcus aureus ATCC 6538P | 0.78 | [2] |

| Bacillus subtilis ATCC 6633 | 0.05 | [2] |

| Micrococcus luteus ATCC 9341 | 0.39 | [2] |

| Escherichia coli NIHJ JC-2 | >25 | [2] |

| Klebsiella pneumoniae ATCC 10031 | >25 | [2] |

| Proteus vulgaris IFO 3167 | >25 | [2] |

| Pseudomonas aeruginosa IFO 3080 | >25 | [2] |

Experimental Protocols

Production of this compound

The production of this compound is achieved through fermentation of Streptomyces cervinus strain AM-5344. A high-producing strain, AM-5344 M-81, was selected for improved yields.[1]

Fermentation Medium Composition:

-

Glycerol: 2.0%

-

Soybean meal: 2.0%

-

NaCl: 0.3%

-

pH: 7.0 (before sterilization)

Fermentation Process:

The production of this compound commences approximately 40 hours after inoculation, reaching its peak at around 89 hours.[1]

Isolation and Purification of this compound

The following workflow outlines the extraction and purification process for this compound from the fermentation broth.

Preparation of Triacetylthis compound

A derivative, triacetylthis compound, can be synthesized for further structural and functional studies.

Reaction Components:

-

This compound: 500 mg

-

Acetic anhydride: 2 ml

-

Pyridine: 15 ml

-

Triethylamine: 1.2 ml

Procedure:

-

Combine this compound, acetic anhydride, and pyridine.

-

Add triethylamine to the mixture.

-

Stir at room temperature for 4 days.

-

Pour the reaction mixture into 300 ml of ice water.

-

Extract the product with 150 ml of ethyl acetate.

-

Wash the ethyl acetate layer three times with 100 ml portions of water.

-

Dry the ethyl acetate layer with anhydrous sodium sulfate.

-

Concentrate under vacuum to obtain the product.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be initiated by a type II polyketide synthase (PKS) system, which is common for the production of polycyclic xanthones in Streptomyces. The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization, aromatization, and tailoring reactions. While the specific gene cluster for cervinomycin has not been fully elucidated, a putative pathway can be inferred from the biosynthesis of related compounds.

The initial steps involve the iterative condensation of malonyl-CoA extender units with a starter unit by the minimal PKS complex, consisting of ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP). The resulting linear polyketide chain undergoes a series of cyclization and aromatization reactions catalyzed by specific cyclases and aromatases to form a polycyclic aromatic intermediate. A key step in the formation of the characteristic xanthone structure is believed to be a Baeyer-Villiger type oxidation. Subsequent tailoring reactions, such as methylation and hydroxylation, would then lead to the final structure of this compound.

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics, demonstrating potent activity against clinically relevant anaerobic bacteria. The elucidation of its biosynthetic pathway and the development of efficient production and isolation protocols are crucial for its potential therapeutic application. This technical guide provides a foundational resource for researchers to further explore the chemistry, biology, and biotechnological potential of this compound. Future work should focus on the definitive characterization of the cervinomycin biosynthetic gene cluster to enable pathway engineering for the production of novel analogs with improved pharmacological properties.

References

- 1. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A type II polyketide synthase is responsible for anthraquinone biosynthesis in Photorhabdus luminescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

The Production of Cervinomycin A1 from Streptomyces cervinus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces cervinus as a source of the potent antibiotic, Cervinomycin A1. It covers the fermentation process for its production, detailed protocols for its extraction and purification, its biological activity, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and antibiotic development.

Introduction to Streptomyces cervinus and this compound

Streptomyces cervinus is a species of actinomycetes isolated from a soil sample in Chiba City, Japan.[1] This bacterium is notable for its production of the cervinomycins, a class of polycyclic xanthone antibiotics. Among these, this compound has demonstrated significant inhibitory activity, particularly against anaerobic bacteria.[1] The producing strain, originally designated AM-5344, was identified as a new species and named Streptomyces cervinus.[1] Through strain improvement techniques, such as the monospore-culture method, a high-producing strain, AM-5344 M-81, was developed, capable of producing over 600 µg/ml of this compound as the main component.[1]

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow powder | [1] |

| Molecular Formula | C₂₉H₂₃NO₉ | [1] |

| Molecular Weight | 529.135 | [1] |

| UV Absorption Maxima (in CHCl₃) | 303 nm, 376 nm, 385 nm | [1] |

| Solubility | Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Insoluble in water, n-hexane, ethyl ether. | [1] |

| Acute Toxicity (LD₅₀ in mice, intraperitoneal) | 50 mg/kg | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | MIC (µg/ml) | Reference |

| Clostridium perfringens | <0.025 | |

| Bacteroides fragilis | 0.1 | |

| Peptococcus prevotii | 0.1 | |

| Eubacterium limosum | 0.05 | |

| Staphylococcus aureus | <0.025 | |

| Bacillus subtilis | <0.025 | |

| Micrococcus luteus | <0.025 | |

| Mycoplasma gallisepticum | 0.39 | |

| Acholeplasma laidlawii | 0.2 |

Experimental Protocols

Fermentation of Streptomyces cervinus

A high-yield production of this compound can be achieved using the improved strain Streptomyces cervinus AM-5344 M-81. The following protocol is based on a 50-liter jar fermentor.

Medium Composition:

-

Glycerol: 2.0%

-

Soybean meal: 2.0%

-

NaCl: 0.3%

-

pH: 7.0 (before sterilization)

Fermentation Parameters:

-

Inoculation: Inoculate the production medium with a seed culture of S. cervinus.

-

Temperature: Maintain the temperature at 27°C.[1]

-

Aeration: Supply sterile air at a rate of 10 liters per minute.[1]

-

Agitation: Agitate the culture at 250 rpm.[1]

-

Fermentation Time: Continue the fermentation for approximately 89 hours. Antibiotic production typically starts around 40 hours and reaches its maximum at 89 hours.[1]

Extraction and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

1. Clarification:

-

Centrifuge the 89-hour culture broth using a Sharples centrifuge to separate the supernatant from the mycelia.[1]

2. Solvent Extraction:

-

Extract the antibiotic from the supernatant with ethyl acetate. For approximately 25 liters of supernatant, use 10 liters of ethyl acetate.[1]

-

Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.[1]

3. Crude Powder Preparation:

-

Treat the oily residue with n-hexane (e.g., 300 ml) to precipitate a brown powder.[1]

4. Silica Gel Chromatography:

-

Dissolve the crude powder in a small amount of chloroform.

-

Load the dissolved sample onto a silica gel column (e.g., Merck, Kieselgel 60).

-

Elute the column with a chloroform-methanol solvent system (e.g., 50:1, v/v).[1]

-

Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.[1]

5. Preparative Thin-Layer Chromatography (TLC):

-

Further purify the reddish-brown powder using preparative TLC on silica gel plates (e.g., Merck, GF254).

-

Develop the plates with a chloroform-methanol solvent system (e.g., 40:1, v/v).[1]

-

Isolate the band corresponding to this compound (Rf value of approximately 0.39 in this system) to obtain a yellow powder.[1]

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound belongs to the polycyclic xanthone class of antibiotics. Its biosynthesis is proposed to be initiated by a type II polyketide synthase (PKS), followed by a series of tailoring reactions to form the characteristic hexacyclic structure.

References

Cervinomycin A1: A Technical Overview of its Physio-Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Cervinomycin A1 is a novel polycyclic xanthone antibiotic isolated from the actinomycete Streptomyces cervinus.[1][2] As a member of the cervinomycin family, it is the hydroquinone form of its counterpart, Cervinomycin A2.[3][4] This document provides a comprehensive technical guide on the core physio-chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation and purification. The information is curated for professionals in scientific research and drug development, presenting quantitative data in accessible formats and visualizing complex processes for enhanced clarity.

Core Physio-Chemical Properties

This compound is characterized as a yellow powder.[1][2] Its structural and physical properties have been determined through various analytical techniques, including mass spectrometry, elemental analysis, and spectroscopy.

Structural and General Properties

The fundamental properties that define this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₃NO₉ | [1][2][5] |

| Molecular Weight | 529.51 g/mol | [1] |

| Exact Mass | 529.13700 Da | [5] |

| Appearance | Yellow Powder | [1][2] |

| Melting Point | >240°C (with decomposition) | [2] |

| Optical Rotation | [α]²⁵D -92° (c 0.05, CHCl₃) | [2] |

| CAS Number | 82658-23-9 | [5][6] |

Solubility Profile

The solubility of this compound is critical for its handling, formulation, and biological testing.

| Solvent Class | Specific Solvents | Solubility | Reference |

| Polar Aprotic | DMSO | Soluble | [1] |

| Polar Protic | Methanol, Ethanol | Soluble | [1][2] |

| Non-Polar / Weakly Polar | Chloroform, Benzene, Ethyl Acetate, Acetone | Soluble | [1][2] |

| Aqueous | Water | Insoluble | [1][2] |

| Aliphatic Hydrocarbon | n-Hexane, Ethyl Ether | Insoluble | [1][2] |

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

| Technique | Medium | Absorption Maxima (λmax) / Wavenumber (νmax) | Reference |

| UV Spectroscopy | Chloroform (CHCl₃) | 303 nm (E¹%₁cm 516), 376 nm (E¹%₁cm 219), 385 nm (E¹%₁cm 214) | [2] |

| IR Spectroscopy | KBr | 3550, 3370, 2980, 1660, 1639, 1618, 1558, 1500, 1460, 1445, 1425 cm⁻¹ | [2] |

Chromatographic Behavior

The migration of this compound on silica gel thin-layer chromatography (TLC) plates with various solvent systems is a key parameter for its purification and identification.

| Solvent System (v/v) | Rf Value | Reference |

| Chloroform : Methanol (40:1) | 0.39 | [2] |

| Benzene : Acetone (1:1) | 0.69 | [2] |

| n-Butanol : Acetic Acid : Water (4:1:1) | 0.67 | [2] |

Mechanism of Action

Studies on Triacetylthis compound (ACVM), a derivative of this compound, have elucidated its mode of action against Gram-positive bacteria such as Staphylococcus aureus.[7] The primary target is the bacterial cytoplasmic membrane.

The proposed mechanism involves the following key steps:

-

Membrane Interaction : ACVM directly interacts with phospholipids, which are integral components of the cytoplasmic membrane.[1][7]

-

Disruption of Transport : This interaction disrupts the architecture and function of the membrane, leading to interference with the membrane transport system.[7]

-

Inhibition of Macromolecular Synthesis : Consequently, the uptake of essential precursors is inhibited, halting the synthesis of the cell wall (peptidoglycan), RNA, DNA, and proteins.[7]

-

Cellular Leakage : The compromised membrane integrity results in the leakage of critical intracellular components, including UV₂₆₀-absorbing materials (nucleotides), amino acids, and potassium ions.[7]

This multi-faceted attack on the cytoplasmic membrane underscores its potent antibacterial activity.

Experimental Protocols

The following protocols are based on the methods described for the production, isolation, and purification of this compound from Streptomyces cervinus sp. nov. strain AM-5344.[2]

Fermentation

3.1.1 Seed Culture Preparation

-

Prepare a seed medium consisting of 1.0% glucose, 2.0% starch, 0.5% yeast extract, 0.5% peptone, and 0.4% CaCO₃.

-

Inoculate 100 mL of the seed medium in a 500-mL Sakaguchi flask with a stock culture of S. cervinus.

-

Incubate the flask at 27°C for 48 hours on a rotary shaker.

3.1.2 Production Fermentation

-

Prepare the production medium consisting of 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.

-

Transfer the seed culture (e.g., 300 mL) to 30 liters of the production medium in a 50-liter jar fermentor.

-

Conduct the fermentation at 27°C for approximately 89 hours.

-

Maintain aeration at 10 liters/minute and agitation at 250 rpm. Monitor antibiotic production, which typically reaches its maximum around 89 hours.

Extraction and Isolation

-

Harvest the 89-hour culture broth and clarify it using a Sharples centrifuge to separate the supernatant from the mycelial cake.

-

Extract the antibiotic from the supernatant (approx. 25 liters) with ethyl acetate (10 liters).

-

Separate the ethyl acetate layer and concentrate it to dryness in vacuo.

-

Treat the resulting oily residue with n-hexane (300 mL) to precipitate the crude antibiotic, yielding a brown powder.

Purification

-

Dissolve the crude brown powder in a minimal amount of chloroform.

-

Apply the dissolved sample to a silica gel column (Merck, Kieselgel 60).

-

Elute the column with a solvent mixture of chloroform and methanol (50:1, v/v).

-

Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.

-

Perform a final purification step using preparative thin-layer chromatography (TLC) on silica gel plates (Merck, GF₂₅₄).

-

Develop the plates with a solvent system of chloroform and methanol (40:1, v/v).

-

Isolate the band corresponding to this compound (Rf ≈ 0.39) to obtain the pure yellow powder.

References

- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 2. scispace.com [scispace.com]

- 3. STRUCTURE OF CERVINOMYCIN, A NOVEL XANTONE ANTIBIOTIC ACTIVE AGAINST ANAEROBE AND MYCOPLASMA [jstage.jst.go.jp]

- 4. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:82658-23-9 | Chemsrc [chemsrc.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architecture of Cervinomycin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of Cervinomycin A1, a potent antibiotic. It details the compound's molecular structure, formula, and physicochemical properties, outlines the experimental protocols used for its characterization, and illustrates its chemical relationships with related compounds.

Core Molecular Identity

This compound is a polycyclic xanthone antibiotic isolated from the actinomycete strain Streptomyces cervinus (AM-5344).[1][2][3][4] It is recognized for its significant inhibitory activity against anaerobic bacteria and mycoplasma.[1][2][3][4][5] Structurally, it is the hydroquinone form of its co-metabolite, Cervinomycin A2.[5][6][7][8]

The definitive molecular formula for this compound is C₂₉H₂₃NO₉ .[1][2][7][9]

Physicochemical and Spectroscopic Data

The essential quantitative data for this compound are summarized below, providing a clear reference for its physical and spectral properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₂₃NO₉ | [1][2][9] |

| Molecular Weight | 529.51 g/mol | [2] |

| Monoisotopic Mass | 529.13727 Da | [9] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in DMSO, MeOH, CHCl₃, benzene; Insoluble in H₂O, hexane | [2] |

| UV Absorption Maxima | 303, 376, 385 nm (in CHCl₃) | [1] |

| Infrared (IR) Spectra | Shows a hydroxyl absorption at 3370 cm⁻¹ and lacks the ketone carbonyl group (present in Cervinomycin A2 at 1685 cm⁻¹) | [1] |

Experimental Protocols

The structural elucidation of this compound was accomplished through a combination of isolation, spectroscopic analysis, and chemical derivatization.

Isolation and Production

This compound and A2 were first isolated from the culture filtrate of Streptomyces cervinus sp. nov., a strain discovered in a soil sample from Chiba City, Japan.[1] The producing organism was cultivated in a 50-liter jar fermentor.[1] Initial production yielded Cervinomycin A2 as the main component.[1] A high-producing strain (AM-5344 M-81) was later selected through the monospore-culture method, which predominantly produces this compound at concentrations exceeding 600 µg/ml, simplifying its isolation.[1]

Structure Determination

The molecular formula was initially proposed based on data from Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry, alongside elemental analysis.[1] The core polycyclic structure, featuring a xanthone skeleton, was determined through extensive Nuclear Magnetic Resonance (NMR) studies.[5][6]

A critical step in confirming the structure of this compound involved its chemical relationship with Cervinomycin A2. The following reactions were key:

-

Oxidation: Oxidation of this compound with silver(I) oxide (Ag₂O) quantitatively yielded Cervinomycin A2.[5][6]

-

Acetylation: Acetylation of this compound with acetic anhydride in pyridine produced Triacetylthis compound.[5][6]

These transformations, supported by IR and UV spectral data, confirmed that this compound is the hydroquinone (reduced form) of Cervinomycin A2.[1][5]

Logical and Chemical Relationships

The following diagram illustrates the key chemical derivatizations of this compound that were instrumental in its structural confirmation.

Caption: Chemical relationship between this compound, A2, and its acetylated derivative.

References

- 1. scispace.com [scispace.com]

- 2. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 3. This compound and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov. | CiNii Research [cir.nii.ac.jp]

- 5. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STRUCTURE OF CERVINOMYCIN, A NOVEL XANTONE ANTIBIOTIC ACTIVE AGAINST ANAEROBE AND MYCOPLASMA [jstage.jst.go.jp]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cervinomycin A2 | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C29H23NO9) [pubchemlite.lcsb.uni.lu]

The Interplay of Redox States: A Technical Guide to Cervinomycin A1 and Cervinomycin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycins A1 and A2 are novel polycyclic xanthone antibiotics isolated from Streptomyces cervinus sp. nov. with potent activity against anaerobic bacteria and mycoplasmas. This technical guide provides an in-depth analysis of the core relationship between these two compounds, detailing their physicochemical properties, biological activities, and mechanism of action. Experimental protocols for their isolation and antimicrobial evaluation are also presented. A key finding is that Cervinomycin A1 is the hydroquinone form of Cervinomycin A2, indicating a direct redox relationship that influences their biological profile.[1][2] This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of new antimicrobial agents.

Core Relationship: A Redox Pair

This compound and Cervinomycin A2 exist as a redox pair, with Cervinomycin A2 being the oxidized form of this compound.[3] This relationship is a critical determinant of their chemical and biological characteristics. The oxidation of the hydroquinone moiety in this compound to a quinone in Cervinomycin A2 is a reversible process that can be influenced by the surrounding chemical environment.

Caption: Redox relationship between this compound and A2.

Physicochemical Properties

The structural difference between this compound and A2 leads to distinct physicochemical properties, as summarized in the table below.

| Property | This compound | Cervinomycin A2 |

| Appearance | Yellow powder | Reddish orange powder |

| Molecular Formula | C₂₉H₂₃NO₉[3][4] | C₂₉H₂₁NO₉[3][5] |

| Molecular Weight | 529.51 g/mol [6] | 527.48 g/mol [7] |

| Melting Point | >240°C (decomposition)[3] | >290°C (decomposition)[3] |

| Optical Rotation | [α]D²⁰ -92° (c 0.05, CHCl₃)[3] | [α]D²⁰ -214° (c 0.25, CHCl₃)[3] |

| UV λmax (in CHCl₃) | 303, 376, 385 nm[3] | 260, 329, 375 (sh), 420 (sh) nm[3] |

| Solubility | Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Insoluble in water, n-hexane, ethyl ether.[3] | Same as A1[3] |

Biological Activity: A Comparative Analysis

Both this compound and A2 exhibit potent antimicrobial activity, particularly against anaerobic bacteria.[3][8] They also demonstrate cytotoxic effects against various human cancer cell lines.[9][10] The minimum inhibitory concentrations (MICs) against a range of microorganisms are presented below.

| Organism | This compound MIC (µg/mL) | Cervinomycin A2 MIC (µg/mL) |

| Clostridium perfringens ATCC 13124 | 0.05 | 0.025 |

| Peptococcus prevotii ATCC 9321 | 0.2 | 0.1 |

| Bacteroides fragilis ATCC 23745 | 0.78 | 0.1 |

| Staphylococcus aureus ATCC 6538P | 0.78 | <0.025 |

| Bacillus subtilis ATCC 6633 | 0.05 | <0.025 |

| Micrococcus luteus ATCC 9341 | 0.39 | <0.025 |

| Mycoplasma gallisepticum S-6 | 1.56 | 0.39 |

| Acholeplasma laidlawii PG8 | 1.56 | 0.2 |

Data compiled from The Journal of Antibiotics, 1982, 35(6), 645-652.[3]

Mechanism of Action: Membrane Disruption

Studies on triacetylthis compound, a derivative of this compound, suggest a mechanism of action involving the cytoplasmic membrane.[11] The compound interacts with phospholipids in the bacterial membrane, leading to a disruption of the membrane transport system.[11] This interaction results in the leakage of essential intracellular components, ultimately causing cell death.

References

- 1. STRUCTURE OF CERVINOMYCIN, A NOVEL XANTONE ANTIBIOTIC ACTIVE AGAINST ANAEROBE AND MYCOPLASMA [jstage.jst.go.jp]

- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. PubChemLite - this compound (C29H23NO9) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - Cervinomycin a2 (C29H21NO9) [pubchemlite.lcsb.uni.lu]

- 6. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 7. CERVINOMYCIN A2 CAS#: 82658-22-8 [m.chemicalbook.com]

- 8. Cervinomycin A2 | TargetMol [targetmol.com]

- 9. Cervinomycins C1-4 with cytotoxic and antibacterial activity from Streptomyces sp. CPCC 204980 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Cervinomycin A1: A Polycyclic Xanthone Antibiotic with Potent Anti-Anaerobic Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A1 is a polycyclic xanthone antibiotic first isolated from the culture broth of Streptomyces cervinus. It exhibits potent antimicrobial activity, particularly against anaerobic bacteria and mycoplasmas. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, antibacterial spectrum, and proposed mechanism of action. Detailed experimental protocols for the evaluation of its antimicrobial properties are also presented, along with visualizations of key pathways and workflows to facilitate understanding and further research into this promising antibiotic compound.

Physicochemical Properties of this compound

This compound is a yellow powder with a complex polycyclic structure.[1] Its core is a xanthone skeleton, and it is structurally related to Cervinomycin A2, being its hydroquinone form.[2][3] The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C29H23NO9 | [1][4] |

| Molecular Weight | 529.51 g/mol | [1][5] |

| Appearance | Yellow Powder | [1] |

| Solubility | Soluble in DMSO, MeOH, CHCl3, Benzene | [1] |

| Insolubility | Insoluble in H2O, Hexane | [1] |

| CAS Number | 82658-23-9 | [5] |

Antibacterial Spectrum

This compound demonstrates significant inhibitory activity against a range of anaerobic bacteria and mycoplasmas. Its efficacy against Gram-positive bacteria is notable, while it shows limited to no activity against Gram-negative bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) for this compound against various microorganisms are detailed in Table 2.

| Test Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538P | 0.78 | [1] |

| Bacillus subtilis | ATCC 6633 | 0.05 | [1] |

| Micrococcus luteus | ATCC 9341 | 0.39 | [1] |

| Escherichia coli | NIHJ JC-2 | >25 | [1] |

| Klebsiella pneumoniae | ATCC 10031 | >25 | [1] |

| Proteus vulgaris | IFO 3167 | >25 | [1] |

| Pseudomonas aeruginosa | IFO 3080 | >25 | [1] |

| Clostridium perfringens | ATCC 13124 | 0.05 | [1] |

| Eubacterium limosum | ATCC 8468 | 0.1 | [1] |

| Peptococcus prevotii | ATCC 9321 | 0.2 | [1] |

| Streptococcus mutans | RK-1 | 0.05 | [1] |

| Bacteroides fragilis | ATCC 23745 | 0.78 | [1] |

| Fusobacterium varium | ATCC 8501 | >25 | [1] |

| Veillonella alcalescens | ATCC 17745 | >25 | [1] |

| Mycoplasma gallisepticum | S-6 | 1.56 | [1] |

| Acholeplasma laidlawii | PG8 | 1.56 | [1] |

Mechanism of Action

Studies on Triacetylthis compound, a derivative of this compound, suggest that the antibiotic's mode of action involves the disruption of the cytoplasmic membrane.[2][3] The proposed mechanism is an interaction with phospholipids within the bacterial cell membrane, leading to a loss of membrane integrity and interference with membrane transport systems.[3] This disruption results in the leakage of essential intracellular components, such as UV260-absorbing materials, amino acids, and potassium ions.[3] Furthermore, Triacetylthis compound has been shown to inhibit the incorporation of precursors for the synthesis of essential macromolecules, including peptidoglycan, RNA, DNA, and protein.[3]

Biosynthesis and Chemical Synthesis

Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is understood that polycyclic xanthone antibiotics are typically synthesized by type II polyketide synthases (PKS) in actinomycetes. This process generally involves the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final complex structure.

Chemical Synthesis

The total synthesis of this compound and its derivatives has been reported by several research groups. These synthetic routes are often complex, multi-step processes that involve the construction of the polycyclic ring system and the introduction of the various functional groups.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method for anaerobic bacteria.

-

Preparation of Media: Use Brucella agar supplemented with hemin (5 µg/mL), Vitamin K (1 µg/mL), and 5% laked horse blood for growing anaerobic bacteria. For the broth microdilution, use supplemented Brucella broth.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to a high concentration (e.g., 1000 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

-

Preparation of Bacterial Inoculum: Culture the anaerobic bacteria on Brucella agar in an anaerobic chamber. Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate in an anaerobic environment at 37°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Membrane Permeability Assay (Leakage of Intracellular Components)

This protocol outlines a method to assess the leakage of UV-absorbing materials from bacterial cells.

-

Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a sterile buffer (e.g., phosphate-buffered saline, pH 7.4), and resuspend them in the same buffer to a specific optical density.

-

Treatment: Add this compound at a concentration of its MIC or multiples of its MIC to the bacterial suspension. An untreated control (with the same volume of solvent used for the antibiotic) should be run in parallel.

-

Incubation: Incubate the suspensions at 37°C with gentle shaking.

-

Sampling: At various time intervals, take aliquots from each suspension and centrifuge to pellet the bacterial cells.

-

Measurement: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm in the treated sample compared to the control indicates leakage of nucleic acids and other UV-absorbing materials.

Inhibition of Macromolecular Synthesis

This protocol uses radiolabeled precursors to assess the effect of this compound on the synthesis of DNA, RNA, protein, and peptidoglycan.

-

Bacterial Culture: Grow the test bacterium to the early to mid-logarithmic phase.

-

Precursor Labeling: Add radiolabeled precursors to the culture medium. For example:

-

[³H]thymidine for DNA synthesis

-

[³H]uridine for RNA synthesis

-

[³H]leucine for protein synthesis

-

[¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

-

-

Treatment: After a brief period of incorporation of the radiolabeled precursors, add this compound at a concentration of its MIC or multiples of its MIC. A control with no antibiotic should be run in parallel.

-

Sampling: At various time points, withdraw aliquots from the culture.

-

Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Filtration and Washing: Collect the precipitate on a glass fiber filter and wash with cold TCA and ethanol to remove unincorporated radiolabeled precursors.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter. A decrease in the incorporation of radioactivity in the treated samples compared to the control indicates inhibition of the respective macromolecular synthesis.

Conclusion and Future Directions

This compound is a potent polycyclic xanthone antibiotic with a promising antibacterial spectrum, particularly against anaerobic bacteria. Its proposed mechanism of action, involving the disruption of the bacterial cytoplasmic membrane, makes it an interesting candidate for further investigation, especially in an era of increasing antibiotic resistance. Future research should focus on a more detailed elucidation of its biosynthetic pathway to enable bioengineering approaches for the production of novel analogs. Furthermore, comprehensive studies are needed to evaluate its in vivo efficacy and safety profile to determine its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential of this intriguing natural product.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.5. Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 5. microbe-investigations.com [microbe-investigations.com]

Foundational Research on the Antibacterial Spectrum of Cervinomycin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the antibacterial spectrum of Cervinomycin A1. It includes a summary of its activity, detailed experimental protocols for susceptibility testing, and a visualization of its proposed mechanism of action. This document is intended to serve as a core resource for scientific professionals engaged in antibiotic research and development.

Introduction to this compound

This compound is a novel antibiotic isolated from the culture filtrate of the actinomycete strain AM-5344, identified as a new species, Streptomyces cervinus.[1][2] It is a yellow powder with the molecular formula C₂₉H₂₃NO₉.[3] Along with its congener Cervinomycin A2, it was initially identified during a screening for antimycoplasmal agents and was found to exhibit potent activity against anaerobic bacteria at low concentrations.[1]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a given bacterial strain.[4] The foundational studies reveal that this compound is highly active against Gram-positive bacteria and a broad range of anaerobic bacteria.[1] It is largely inactive against Gram-negative aerobic bacteria and fungi.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the MIC values of this compound against various microorganisms as determined by the agar dilution method.

Table 1: MIC of this compound against Aerobic Bacteria [1][3]

| Test Organism | Strain | Medium | MIC (µg/ml) |

| Staphylococcus aureus | ATCC 6538P | I | 0.78 |

| Bacillus subtilis | ATCC 6633 | I | 0.05 |

| Micrococcus luteus | ATCC 9341 | I | 0.39 |

| Escherichia coli | NIHJ JC-2 | I | >25 |

| Klebsiella pneumoniae | ATCC 10031 | I | >25 |

| Proteus vulgaris | IFO 3167 | I | >25 |

| Pseudomonas aeruginosa | IFO 3080 | I | >25 |

Medium I: Heart Infusion Agar (37°C, 20 hrs)

Table 2: MIC of this compound against Anaerobic Bacteria [1][3]

| Test Organism | Strain | Medium | MIC (µg/ml) |

| Clostridium perfringens | ATCC 13124 | II | 0.05 |

| Eubacterium limosum | ATCC 8468 | II | 0.1 |

| Peptococcus prevotii | ATCC 9321 | II | 0.2 |

| Streptococcus mutans | RK-1 | II | 0.05 |

| Bacteroides fragilis | ATCC 23745 | II | 0.78 |

| Fusobacterium varium | ATCC 8501 | II | >25 |

| Veillonella alcalescens | ATCC 17745 | II | >25 |

Medium II: GAM Agar (37°C, 48 hrs, under anaerobic conditions)

Table 3: MIC of this compound against Mycoplasma [1][3]

| Test Organism | Strain | Medium | MIC (µg/ml) |

| Mycoplasma gallisepticum | S-6 | III | 1.56 |

| Acholeplasma laidlawii | PG8 | III | 1.56 |

Medium III: PPLO Agar (37°C, 7 days)

Experimental Protocols

The primary method used in the foundational studies to determine the antibacterial spectrum of this compound was the conventional agar dilution method.[1][5]

Agar Dilution Method for MIC Determination

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension.[5]

Protocol Steps:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as Dimethyl sulfoxide (DMSO), due to its insolubility in water.[3]

-

Preparation of Agar Plates with Antibiotic:

-

A series of twofold dilutions of the this compound stock solution are prepared.

-

Each dilution is added to molten agar medium (e.g., Heart Infusion Agar for aerobes, GAM Agar for anaerobes) at a specified temperature (typically 45-50°C) to achieve the final desired concentrations.[1]

-

The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

-

Inoculum Preparation:

-

The bacterial strains to be tested are grown in a suitable broth medium to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

-

This suspension is then diluted to the final inoculum concentration.

-

-

Inoculation: A standardized volume of the prepared bacterial inoculum is spotted onto the surface of the agar plates, including the control plate.[5]

-

Incubation:

-

Plates are incubated under appropriate conditions (temperature, time, and atmospheric conditions).

-

Aerobic bacteria are incubated in air at 37°C for 20-24 hours.[1]

-

Anaerobic bacteria are incubated in an anaerobic environment at 37°C for 48 hours.[1]

-

Mycoplasmas require specific PPLO agar and are incubated for up to 7 days.[1]

-

-

Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.[4]

Workflow for MIC determination using the agar dilution method.

Proposed Mechanism of Action

Studies on triacetylthis compound (ACVM), a derivative of this compound, have provided significant insights into its mode of action in Staphylococcus aureus. The primary mechanism appears to involve the disruption of the bacterial cytoplasmic membrane.[6]

Key findings suggest the following sequence of events:

-

Membrane Interaction: ACVM interacts with phospholipids within the cytoplasmic membrane.[6]

-

Transport Interference: This interaction disrupts the membrane's integrity and interferes with the membrane transport system.[3][6]

-

Inhibition of Macromolecular Synthesis: The antibiotic inhibits the incorporation of precursors for the synthesis of essential macromolecules, including cell wall peptidoglycan (N-acetylglucosamine), RNA (uridine), DNA (thymidine), and protein (L-leucine).[6]

-

Cellular Leakage: ACVM stimulates the leakage of intracellular components, such as UV₂₆₀-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions from the bacterial cells.[6]

This multi-faceted attack on the cell membrane and subsequent inhibition of vital cellular processes likely accounts for its potent bactericidal activity against susceptible organisms.

Proposed mechanism of action for this compound.

References

- 1. scispace.com [scispace.com]

- 2. This compound and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 4. idexx.dk [idexx.dk]

- 5. mdpi.com [mdpi.com]

- 6. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Cervinomycin A1: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Cervinomycin A1, a polycyclic xanthone antibiotic, has demonstrated significant promise in early studies due to its potent activity against a range of anaerobic bacteria and mycoplasmas. This technical guide delves into the foundational research on the biological activity of this compound, with a particular focus on its mode of action, providing a comprehensive resource for professionals in the field of drug discovery and development.

Antimicrobial Spectrum of this compound

This compound, isolated from the actinomycete strain AM-5344T, exhibits a targeted antimicrobial profile.[1] Early investigations established its efficacy, particularly against anaerobic bacteria, at low concentrations.[1][2] The minimum inhibitory concentrations (MICs) of this compound against various microorganisms are summarized below, offering a quantitative overview of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms [1]

| Test Organism | Medium | MIC (µg/ml) |

| Staphylococcus aureus ATCC 6538P | I | 0.78 |

| Bacillus subtilis ATCC 6633 | I | 0.05 |

| Micrococcus luteus ATCC 9341 | I | 0.39 |

| Escherichia coli NIHJ JC-2 | I | >25 |

| Klebsiella pneumoniae ATCC 10031 | I | >25 |

| Proteus vulgaris IFO 3167 | I | >25 |

| Pseudomonas aeruginosa IFO 3080 | I | >25 |

| Clostridium perfringens ATCC 13124 | II | 0.05 |

| Eubacterium limosum ATCC 8468 | II | 0.1 |

| Peptococcus prevotii ATCC 9321 | II | 0.2 |

| Streptococcus mutans RK-1 | II | 0.05 |

| Bacteroides fragilis ATCC 23745 | II | 0.78 |

| Fusobacterium varium ATCC 8501 | II | >25 |

| Veillonella alcalescens ATCC 17745 | II | >25 |

| Mycoplasma gallisepticum S-6 | III | 1.56 |

| Acholeplasma laidlawii PG8 | III | 1.56 |

Medium Key:

-

I: Heart infusion agar (37°C, 20 hrs)

-

II: GAM agar (37°C, 48 hrs, under anaerobic conditions)

-

III: PPLO agar (37°C, 7 days)

Mode of Action: Insights from Triacetylthis compound Studies

Research into the precise mechanism of action of Cervinomycin was conducted using its derivative, triacetylthis compound (ACVM). These studies, primarily in Staphylococcus aureus, revealed a multi-faceted impact on bacterial physiology, strongly suggesting the cytoplasmic membrane as the primary target.[3]

ACVM demonstrated a potent inhibitory effect on the incorporation of radiolabeled precursors for essential cellular macromolecules. This suggests a broad disruption of fundamental biosynthetic pathways.[3]

-

Cell Wall: Inhibition of N-acetylglucosamine incorporation, indicating interference with peptidoglycan synthesis.[3]

-

RNA: Inhibition of uridine incorporation, suggesting a halt in transcription.[3]

-

DNA: Inhibition of thymidine incorporation, pointing to a disruption of DNA replication.[3]

-

Protein: Inhibition of L-leucine incorporation, indicating a cessation of protein synthesis.[3]

A key finding was the ability of ACVM to induce leakage of cellular components from S. aureus resting cells and protoplasts. This indicates a direct or indirect compromise of the cytoplasmic membrane's barrier function.[3] The observed leakage included:

The inhibitory effects of ACVM on bacterial growth were partially reversed by the addition of phospholipids.[3] This crucial observation supports the hypothesis that ACVM's primary mode of action involves an interaction with phospholipid components of the cytoplasmic membrane, which in turn disrupts membrane transport systems and overall integrity.[1][3]

Experimental Protocols

The following outlines the general methodologies employed in the early studies of triacetylthis compound's biological activity.

The antimicrobial spectra of this compound and its derivatives were determined using the conventional agar dilution method.[2]

-

Media Preparation: Specific media were prepared for different types of microorganisms: Heart infusion agar for aerobic bacteria, GAM agar for anaerobic bacteria, and PPLO agar for mycoplasmas.[2]

-

Antibiotic Dilution: A serial dilution of the antibiotic was prepared and incorporated into the molten agar before pouring the plates.

-

Inoculation: Standardized suspensions of the test organisms were inoculated onto the surface of the agar plates.

-

Incubation: Plates were incubated under appropriate conditions (temperature, atmosphere, and duration) for each organism.[1]

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

The effect of ACVM on the synthesis of DNA, RNA, protein, and cell wall was assessed by measuring the incorporation of radiolabeled precursors.[3]

-

Bacterial Culture: Staphylococcus aureus was grown to the logarithmic phase.

-

Treatment: The culture was treated with ACVM at a concentration of 1.0 µg/ml at the time of inoculation.[3] For comparison, a control culture without the antibiotic was run in parallel.

-

Radiolabeling: Radiolabeled precursors ([3H]thymidine, [14C]uridine, [14C]L-leucine, and [14C]N-acetylglucosamine) were added to the cultures.

-

Sampling: Aliquots were taken at various time points.

-

Measurement: The incorporation of radioactivity into the acid-insoluble fraction (representing macromolecules) was measured using a scintillation counter.

The ability of ACVM to damage the cytoplasmic membrane was evaluated by measuring the leakage of intracellular components.[3]

-

Cell Preparation: Resting cells or protoplasts of S. aureus were prepared and suspended in a suitable buffer.

-

Treatment: The cell suspension was treated with ACVM.

-

Sampling: The supernatant was collected at different time intervals after centrifugation to remove the cells.

-

Analysis: The supernatant was analyzed for the presence of leaked materials:

-

UV260-absorbing materials were quantified using a spectrophotometer.

-

Amino acids were measured using a suitable colorimetric assay.

-

Potassium ions were quantified using atomic absorption spectrophotometry.

-

Visualizing the Mechanism and Experimental Workflow

To further elucidate the proposed mode of action and the experimental approach, the following diagrams are provided.

Caption: Proposed mode of action of Triacetylthis compound (ACVM).

Caption: Experimental workflow for investigating ACVM's mode of action.

Conclusion and Future Directions

The early investigations into this compound and its derivative, triacetylthis compound, have laid a solid foundation for understanding its biological activity. The data strongly indicate that its potent antibacterial effect, particularly against anaerobic bacteria, stems from its ability to interact with and disrupt the cytoplasmic membrane of susceptible organisms. This leads to a cascade of detrimental effects, including the cessation of essential macromolecular synthesis and the leakage of vital intracellular components, ultimately resulting in cell death.

For drug development professionals, this compound represents a promising scaffold. Its targeted spectrum of activity suggests a potential for developing therapies against specific anaerobic infections. Further research could focus on elucidating the precise molecular interactions with membrane phospholipids, exploring structure-activity relationships to enhance potency and selectivity, and investigating mechanisms of potential resistance. The detailed experimental protocols provided herein offer a starting point for reproducing and expanding upon these seminal studies.

References

Cervinomycin A1: A Technical Guide to its Activity Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A1 is a novel antibiotic produced by the actinomycete Streptomyces cervinus.[1] Initially investigated for its antimycoplasmal properties, it has demonstrated potent inhibitory activity against a range of anaerobic bacteria, positioning it as a compound of interest for further research and development in antimicrobial therapeutics.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's efficacy against anaerobic bacteria, details the experimental protocols used in its evaluation, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against various anaerobic bacterial strains has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data, offering a comparative view of its potency.

| Test Organism | Medium | This compound MIC (µg/ml) |

| Clostridium perfringens ATCC 13124 | GAM agar | 0.05 |

| Eubacterium limosum ATCC 8468 | GAM agar | 0.1 |

| Peptococcus prevotii ATCC 9321 | GAM agar | 0.2 |

| Bacteroides fragilis ATCC 23745 | GAM agar | 0.78 |

| Fusobacterium varium ATCC 8501 | GAM agar | >25 |

| Veillonella alcalescens ATCC 17745 | GAM agar | >25 |

| Data sourced from Ōmura et al., 1982.[3] |

Experimental Protocols

The determination of this compound's antimicrobial activity against anaerobic bacteria was conducted using the following methodology:

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

1. Media Preparation:

-

GAM (Gifu Anaerobic Medium) agar was utilized for the cultivation and susceptibility testing of anaerobic bacteria.[3]

2. Inoculum Preparation:

-

Standardized suspensions of the test organisms were prepared to a specified cell density to ensure consistent inoculation.

3. Antibiotic Dilution Series:

-

A serial dilution of this compound was prepared to create a range of concentrations to be tested.

4. Plate Inoculation:

-

The GAM agar plates containing the different concentrations of this compound were inoculated with the prepared bacterial suspensions.

5. Incubation:

-

The inoculated plates were incubated under anaerobic conditions at 37°C for 48 hours.[3]

6. MIC Reading:

-

The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the test organism on the agar surface.

Mechanism of Action

Studies on a derivative of this compound, triacetylthis compound, in Staphylococcus aureus suggest a mechanism of action that involves interaction with the bacterial cell membrane.[4] This mechanism is likely conserved in its activity against anaerobic bacteria.

The proposed mechanism involves the following steps:

-

Membrane Interaction: Triacetylthis compound interacts with phospholipids within the cytoplasmic membrane.[4]

-

Disruption of Membrane Function: This interaction disrupts the integrity and function of the cell membrane.

-

Inhibition of Transport: The compromised membrane integrity interferes with the membrane transport system.[4]

-

Leakage of Cellular Components: This disruption leads to the leakage of essential intracellular components, such as UV260-absorbing materials, amino acids, and potassium ions.[4]

-

Inhibition of Macromolecular Synthesis: Consequently, the incorporation of precursors for cell wall peptidoglycan, RNA, DNA, and protein is inhibited.[4]

-

Bacterial Growth Inhibition: The culmination of these effects leads to the inhibition of bacterial growth.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for a this compound derivative.

Conclusion

This compound exhibits significant inhibitory activity against a notable spectrum of anaerobic bacteria. Its unique mechanism of action, targeting the bacterial cytoplasmic membrane, presents a promising avenue for the development of new antimicrobial agents. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and potential for clinical application.

References

- 1. scispace.com [scispace.com]

- 2. This compound and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov. | CiNii Research [cir.nii.ac.jp]

- 3. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 4. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Cervinomycin A1 Against Mycoplasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Cervinomycin A1, a polycyclic xanthone antibiotic, against Mycoplasma species. This document outlines the available quantitative data on its anti-mycoplasmal activity, detailed experimental protocols for susceptibility testing, and a proposed workflow for the initial screening process.

Quantitative Antimicrobial Activity

This compound has demonstrated inhibitory activity against Mycoplasma species. The available Minimum Inhibitory Concentration (MIC) data from foundational studies is summarized below.[1]

| Test Organism | Strain | MIC (µg/mL) |

| Mycoplasma gallisepticum | S-6 | 1.56 |

| Acholeplasma laidlawii | PG8 | 1.56 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial screening of this compound against Mycoplasma.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This protocol is based on the conventional agar dilution method used for Mycoplasma susceptibility testing.[2]

2.1.1. Media Preparation (PPLO Agar)

PPLO (Pleuropneumonia-Like Organisms) Agar is the recommended medium for the cultivation of Mycoplasma.

-

Composition per liter:

-

Beef Heart Infusion: 50.0 g

-

Peptone: 10.0 g

-

Sodium Chloride: 5.0 g

-

Agar: 15.0 g

-

-

Preparation:

-

Suspend 35 g of PPLO Agar base in 700 mL of distilled water.

-

Heat to boiling with frequent agitation to ensure complete dissolution.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

Cool the medium to 45-50°C.

-

Aseptically add 300 mL of a suitable enrichment supplement (e.g., horse serum).

-

Mix gently and dispense into sterile petri dishes.

-

2.1.2. Inoculum Preparation

-

Mycoplasma species are cultured in PPLO broth until the mid-logarithmic phase of growth is achieved.

-

The culture is then diluted to a concentration of 10^4 to 10^5 color changing units (CCU)/mL.

2.1.3. Agar Dilution Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incorporate serial twofold dilutions of this compound into molten PPLO agar at 45-50°C to achieve the desired final concentrations.

-

Pour the agar into petri dishes and allow to solidify.

-

Inoculate the surface of the agar plates with a standardized inoculum of the Mycoplasma test strains.

-

Incubate the plates at 37°C for 7 days in a humidified atmosphere with 5% CO2.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Cytotoxicity Assessment (MTT Assay)

A crucial step in the initial screening of any antimicrobial compound is to assess its potential toxicity to host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

2.2.1. Cell Culture

-

Maintain a suitable mammalian cell line (e.g., Vero or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2.2.2. MTT Assay Protocol

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

Proposed Mechanism of Action

The available evidence suggests that a derivative of this compound, triacetylthis compound, interacts with phospholipids in the cytoplasmic membrane, leading to interference with membrane transport.[1] This disruption of the cell membrane is a likely mechanism for its antimicrobial activity.

References

A Comprehensive Review of the Discovery of Cervinomycin A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery, isolation, structure elucidation, and biological characterization of Cervinomycin A1, a potent antibiotic with significant activity against anaerobic bacteria and mycoplasmas.

Discovery and Producing Organism

Taxonomy of the Producing Organism

The producing organism, strain AM-5344, was identified as a new species of the genus Streptomyces.[1][2] It was subsequently named Streptomyces cervinus sp. nov.[1]

Key Morphological and Chemical Characteristics:

-

The vegetative mycelium grows abundantly and does not fragment.[1]

-

Spore chains are of the Rectus or Flexibilis type.[1]

-

Spores are cylindrical with a smooth surface.[1]

-

Whole-cell analysis revealed the presence of LL-diaminopimelic acid (DAP) and no characteristic sugar pattern.[1]

Production and Isolation

Initial production of this compound by the parent strain was low, with it being a minor component compared to Cervinomycin A2.[1] A significant improvement was achieved through a monospore-culture method, resulting in the selection of strain AM-5344 M-81. This improved strain was found to produce over 600 µg/ml of this compound as the main component, facilitating its isolation.[1]

Experimental Protocol: Fermentation and Isolation

Fermentation:

-

Production Medium: The fermentation was carried out in a medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl, with a pH of 7.0 before sterilization.[1]

-

Cultivation: A 30-liter culture was grown in a 50-liter jar fermentor. Antibiotic production commenced at 40 hours and reached its maximum at 89 hours.[1]

Isolation and Purification:

-

Clarification: The 89-hour culture broth (30 liters) was centrifuged to obtain approximately 25 liters of the supernatant.[1]

-

Extraction: The pH of the supernatant was adjusted to 4.0, and it was then extracted twice with 15-liter portions of ethyl acetate.[1]

-

Concentration: The combined ethyl acetate layers were concentrated under vacuum to yield an oily material.[1]

-

Precipitation: The oily residue was treated with 300 ml of n-hexane, resulting in 3 g of a brown powder.[1]

-

Silica Gel Chromatography: The crude powder was dissolved in a small amount of chloroform and subjected to column chromatography on silica gel (Merck, Kieselgel 60). Elution was performed with a chloroform-methanol mixture (50:1, v/v).[1]

-

Preparative TLC: The active fractions were concentrated to yield 500 mg of a reddish-brown powder. This was further purified by preparative thin-layer chromatography (Merck, GF254) using a chloroform-methanol solvent system (40:1, v/v) to yield 25 mg of this compound as a yellow powder.[1]

Physicochemical Properties and Structure Elucidation

The structure of this compound was determined using modern NMR techniques and confirmed through chemical derivatization.[3][4]

Physicochemical Data

| Property | Description | Reference |

| Appearance | Yellow powder | [5] |

| Molecular Formula | C₂₉H₂₃NO₉ | [5] |

| Molecular Weight | 529.51 | [5] |

| Solubility | Soluble in DMSO, MeOH, CHCl₃, benzene | [5] |

| Insolubility | Insoluble in H₂O, hexane | [5] |

| UV λmax (CHCl₃) | 303, 376, 385 nm | [1] |

Structural Features

Structural investigations revealed that this compound possesses a polycyclic structure with a xanthone skeleton.[3][4] It was confirmed to be the hydroquinone form of Cervinomycin A2.[3][4] This relationship was established by the quantitative conversion of this compound into Cervinomycin A2 upon oxidation with silver(I) oxide (Ag₂O).[3][4]

Biological Activity

This compound demonstrates potent inhibitory activity, particularly against anaerobic bacteria and mycoplasmas.[1]

Antimicrobial Spectrum

The Minimum Inhibitory Concentrations (MICs) of this compound against a range of microorganisms were determined using the agar dilution method.[1][5]

| Test Organism | Strain | Medium* | MIC (µg/ml) | Reference |

| Gram-Positive Aerobes | ||||

| Staphylococcus aureus | ATCC 6538P | I | 0.78 | [5] |

| Bacillus subtilis | ATCC 6633 | I | 0.05 | [5] |

| Micrococcus luteus | ATCC 9341 | I | 0.39 | [5] |

| Gram-Negative Aerobes | ||||

| Escherichia coli | NIHJ JC-2 | I | >25 | [5] |

| Klebsiella pneumoniae | ATCC 10031 | I | >25 | [5] |

| Anaerobic Bacteria | ||||

| Clostridium perfringens | ATCC 13124 | II | 0.05 | [5] |

| Eubacterium limosum | ATCC 8468 | II | 0.1 | [5] |

| Peptococcus prevotii | ATCC 9321 | II | 0.2 | [5] |

| Streptococcus mutans | RK-1 | II | 0.05 | [5] |

| Bacteroides fragilis | ATCC 23745 | II | 0.78 | [5] |

| Mycoplasmas | ||||

| Mycoplasma gallisepticum | S-6 | III | 1.56 | [5] |

| Acholeplasma laidlawii | PG8 | III | 1.56 | [5] |

*Medium I: Heart infusion agar; Medium II: GAM agar (anaerobic); Medium III: PPLO agar.[5]

Acute Toxicity

The acute toxicity (LD₅₀) of this compound in mice was determined to be 50 mg/kg via intraperitoneal injection.[1]

Mode of Action

Studies on triacetylthis compound (ACVM), a derivative of this compound, were conducted to elucidate the antibiotic's mode of action in Staphylococcus aureus.[6]

Experimental Protocol: Mode of Action Studies

Macromolecular Synthesis Inhibition:

-

The effect of ACVM on the synthesis of cell wall, RNA, DNA, and protein was measured by the incorporation of radiolabeled precursors: N-acetylglucosamine, uridine, thymidine, and L-leucine, respectively.[6]

Membrane Damage Assay:

-

Leakage of cellular components was assessed by measuring UV₂₆₀-absorbing materials, amino acids, and potassium ions from resting cells and protoplasts treated with ACVM.[6]

Reversal Assay:

-

The ability of phospholipids to reverse the inhibitory activity of ACVM was tested in a growing culture of S. aureus.[6]

Proposed Mechanism

The findings from these experiments suggest that Cervinomycin's derivative, ACVM, interacts with phospholipids within the bacterial cytoplasmic membrane.[5][6] This interaction disrupts the membrane's integrity and interferes with the membrane transport system.[6] The consequences of this disruption include:

-

Inhibition of the incorporation of precursors for major cellular macromolecules.[6]

-

Stimulation of leakage of essential intracellular components like amino acids and potassium ions.[6]

The inhibitory effect of ACVM was partially reversed by the addition of phospholipids, further supporting the cytoplasmic membrane as the primary target.[6]

References

- 1. scispace.com [scispace.com]

- 2. This compound and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov. | CiNii Research [cir.nii.ac.jp]

- 3. STRUCTURE OF CERVINOMYCIN, A NOVEL XANTONE ANTIBIOTIC ACTIVE AGAINST ANAEROBE AND MYCOPLASMA [jstage.jst.go.jp]

- 4. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kitasato-u.ac.jp [kitasato-u.ac.jp]

- 6. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cervinomycin A1 from Streptomyces cervinus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Cervinomycin A1, a potent antibiotic, from the fermentation broth of Streptomyces cervinus. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this valuable secondary metabolite for further study and development.

Overview

This compound is a polycyclic xanthone antibiotic produced by the actinomycete Streptomyces cervinus.[1][2] It exhibits significant inhibitory activity against anaerobic bacteria, making it a compound of interest for therapeutic applications.[1] This document details the fermentation of S. cervinus, followed by the extraction and chromatographic purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the production and purification of this compound from a 30-liter fermentation culture of Streptomyces cervinus strain AM-5344.[1] An improved yield has been reported with the mutant strain AM-5344 M-81, producing over 600 µg/ml of this compound.[1]

| Parameter | Value | Reference |

| Fermentation Volume | 30 Liters | [1] |

| Initial Crude Powder | 3 g | [1] |

| Intermediate Reddish Brown Powder | 500 mg | [1] |

| Final Yield of this compound | 25 mg | [1] |

| Final Yield of Cervinomycin A2 | 150 mg | [1] |

| Molecular Formula of this compound | C29H23NO9 | [1] |

| Molecular Weight of this compound | 529.51 | [3] |

| UV Absorption Maxima of this compound (in CHCl3) | 303, 376, 385 nm | [1] |

| Rf Value of this compound (TLC) | 0.39 (Chloroform:Methanol, 40:1) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Fermentation of Streptomyces cervinus

Objective: To cultivate Streptomyces cervinus under conditions optimized for this compound production.

Materials:

-

Streptomyces cervinus strain (e.g., AM-5344 or the higher-yielding AM-5344 M-81)

-

Production Medium:

-

Glycerol: 2.0%

-

Soybean meal: 2.0%

-

NaCl: 0.3%

-

-

50-Liter Jar Fermentor

-

Autoclave

-

Shaker incubator (for seed culture)

Protocol:

-

Seed Culture Preparation:

-

Prepare a suitable seed culture medium (e.g., ISP2 medium).

-

Inoculate the seed medium with a stock culture of S. cervinus.

-

Incubate at 28-30°C for 48-72 hours with shaking at 180-200 rpm.

-

-

Production Fermentation:

-

Prepare the production medium and adjust the pH to 7.0 before sterilization.

-

Sterilize the fermentor and the medium by autoclaving.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Carry out the fermentation at 28-30°C with appropriate aeration and agitation.

-

Monitor the fermentation process. Antibiotic production typically starts around 40 hours and reaches a maximum at approximately 89 hours.[1]

-

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth (30 Liters)

-

Sharples centrifuge (or equivalent)

-

Ethyl acetate (10 Liters)

-

n-Hexane (300 ml)

-

Rotary evaporator

Protocol:

-

Clarification:

-

Harvest the 89-hour culture.

-

Separate the supernatant from the mycelial mass by centrifugation using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[1]

-

-

Solvent Extraction:

-

Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.

-

Separate the ethyl acetate layer containing the antibiotic.

-

-

Concentration and Precipitation:

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude brown powder (3 g)

-

Silica gel (Merck, Kieselgel 60, 120 g)

-

Chloroform

-

Methanol

-

Preparative Thin-Layer Chromatography (TLC) plates (Merck, GF254)

-

Glass chromatography column

Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the 3 g of crude powder in a small amount of chloroform.

-

Prepare a silica gel column (120 g of Kieselgel 60).

-

Load the dissolved sample onto the column.

-

Elute the column with a solvent mixture of chloroform and methanol (50:1, v/v).[1]

-

Collect the active fractions and concentrate them in vacuo to yield approximately 500 mg of a reddish-brown powder.[1]

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Dissolve the 500 mg of reddish-brown powder in a minimal amount of chloroform-methanol.

-

Apply the sample as a band onto preparative TLC plates.

-

Develop the plates in a chromatography tank with a solvent system of chloroform and methanol (40:1, v/v).[1]

-

Identify the bands corresponding to this compound (Rf = 0.39) and Cervinomycin A2 (Rf = 0.32) under UV light.[1]

-

Scrape the silica band corresponding to this compound.

-

Elute the this compound from the silica using a suitable solvent (e.g., chloroform-methanol).

-

Evaporate the solvent to obtain pure this compound as a yellow powder (approximately 25 mg).[1]

-

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for this compound isolation.

References

Application Notes and Protocol for Antibacterial Susceptibility Testing of Cervinomycin A1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antibacterial susceptibility of Cervinomycin A1, a xanthone antibiotic. The primary methods outlined are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion as a qualitative assessment of susceptibility. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the global standard for antimicrobial susceptibility testing (AST).[1][2]

Introduction to this compound

This compound is a novel antibiotic isolated from Streptomyces cervinus, demonstrating activity against Gram-positive bacteria, including anaerobic strains.[3][4] Its mechanism of action involves interaction with phospholipids in the bacterial cytoplasmic membrane, leading to interference with the membrane transport system.[3][5] Given its unique mode of action and potential as a therapeutic agent, standardized susceptibility testing is crucial for its development and for establishing effective dosages.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antibacterial activity of this compound.

| Test Organism | Strain | Method | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538P | Not Specified | 0.78 | [3] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination